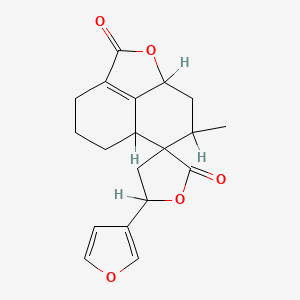

Eugarzasidine I

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Eugarzasidine I is a natural product found in various species of the Teucrium genus, including Teucrium botrys and Teucrium chamaedrys. This compound is known for its unique chemical structure and potential biological activities, making it a subject of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Eugarzasidine I typically involves the extraction from natural sources, followed by purification processes. The specific synthetic routes and reaction conditions for this compound are not well-documented in the literature. general methods for isolating natural products from plant sources include solvent extraction, chromatography, and crystallization.

Industrial Production Methods: Industrial production of this compound would likely follow similar extraction and purification techniques used in laboratory settings but scaled up to accommodate larger quantities. This may involve the use of industrial-scale chromatography and advanced purification technologies to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions: Eugarzasidine I can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

Eugarzasidine I has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of natural product chemistry and for the synthesis of analogs.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, including its role in traditional medicine.

Industry: Utilized in the development of natural product-based pharmaceuticals and as a standard in quality control processes.

Wirkmechanismus

The mechanism of action of Eugarzasidine I involves its interaction with specific molecular targets and pathways. While the exact molecular targets are not well-defined, it is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors. These interactions can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation.

Vergleich Mit ähnlichen Verbindungen

Teucvin: Another natural product found in the Teucrium genus with similar biological activities.

Piperazine Derivatives: Compounds with a similar structural motif that exhibit a wide range of biological activities.

Pyridazine Derivatives: Known for their applications in medicinal chemistry and similar biological properties.

Uniqueness: Eugarzasidine I is unique due to its specific chemical structure and the particular species of Teucrium from which it is derived. Its distinct biological activities and potential therapeutic applications set it apart from other similar compounds.

Biologische Aktivität

Overview of Eugarzasidine I

This compound is a compound derived from plants of the Teucrium genus, particularly known for their medicinal properties. The biological activity of compounds from this genus has been widely studied, revealing various pharmacological effects.

Pharmacological Properties

- Anti-inflammatory Effects : Compounds from the Teucrium species have been shown to exhibit significant anti-inflammatory properties. For example, Teucrium polium is traditionally used to treat inflammatory conditions and has demonstrated efficacy in reducing inflammation in experimental models .

- Antimicrobial Activity : Many Teucrium species possess antimicrobial properties. Extracts from these plants have been tested against various bacterial and fungal strains, showing promising results that support their use in traditional medicine .

- Antioxidant Activity : The antioxidant capacity of Teucrium species has been documented, indicating their potential in combating oxidative stress-related diseases. This property is attributed to the presence of phenolic compounds and flavonoids in these plants .

Case Study 1: Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of Teucrium polium extracts found that administration significantly reduced markers of inflammation in animal models. The extracts inhibited the production of pro-inflammatory cytokines, demonstrating a clear mechanism of action that could be relevant for this compound.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of Teucrium chamaedrys revealed that its extracts were effective against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. This suggests that this compound may share similar antimicrobial characteristics due to its plant origin.

Comparative Data Table

Eigenschaften

CAS-Nummer |

53625-15-3 |

|---|---|

Molekularformel |

C19H20O5 |

Molekulargewicht |

328.4 g/mol |

IUPAC-Name |

(1R,5'S,8R,9R,10R)-5'-(furan-3-yl)-10-methylspiro[2-oxatricyclo[6.3.1.04,12]dodec-4(12)-ene-9,3'-oxolane]-2',3-dione |

InChI |

InChI=1S/C19H20O5/c1-10-7-14-16-12(17(20)23-14)3-2-4-13(16)19(10)8-15(24-18(19)21)11-5-6-22-9-11/h5-6,9-10,13-15H,2-4,7-8H2,1H3/t10-,13-,14-,15+,19-/m1/s1 |

InChI-Schlüssel |

XJRMFKRYVTYFPN-BUQKYKDUSA-N |

SMILES |

CC1CC2C3=C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2 |

Isomerische SMILES |

C[C@@H]1C[C@@H]2C3=C(CCC[C@H]3[C@@]14C[C@H](OC4=O)C5=COC=C5)C(=O)O2 |

Kanonische SMILES |

CC1CC2C3=C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2 |

Key on ui other cas no. |

72541-00-5 |

Synonyme |

teucvin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.